molecular formula C21H25N7O3S B14129782 N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide

N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide

Cat. No.: B14129782
M. Wt: 455.5 g/mol
InChI Key: DIHFSUQZBLHIPR-UHFFFAOYSA-N
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Description

N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C21H25N7O3S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-[(2-pyridin-3-ylpiperidine-1-carbonyl)amino]thiadiazole-4-carboxamide

InChI

InChI=1S/C21H25N7O3S/c1-21(2,3)15-11-16(26-31-15)23-18(29)17-19(32-27-25-17)24-20(30)28-10-5-4-8-14(28)13-7-6-9-22-12-13/h6-7,9,11-12,14H,4-5,8,10H2,1-3H3,(H,24,30)(H,23,26,29)

InChI Key

DIHFSUQZBLHIPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(SN=N2)NC(=O)N3CCCCC3C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the oxazole and thiadiazole rings, followed by their coupling with the piperidine and pyridine moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction could yield alcohols or amines.

Scientific Research Applications

N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}-3-methylphenyl)-1H-pyrazol-5-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide
  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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